2,2,2-Trifluoro-1-pyridin-2-ylethanol

Vue d'ensemble

Description

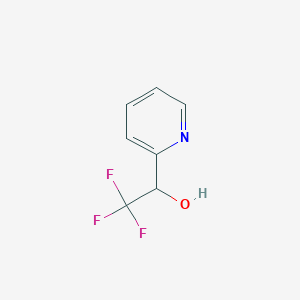

2,2,2-Trifluoro-1-pyridin-2-ylethanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring via an ethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol typically involves the reaction of 2-pyridinecarboxaldehyde with (trifluoromethyl)trimethylsilane in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-pyridin-2-ylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines.

Applications De Recherche Scientifique

Organic Synthesis

2,2,2-Trifluoro-1-pyridin-2-ylethanol serves as an important building block in synthesizing more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability in various chemical reactions, making it a versatile reagent in organic synthesis.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in drug development. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with biological targets. Studies have highlighted its potential as a scaffold for novel antimicrobial agents and its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Biochemical Probes

Due to its ability to interact with biological macromolecules, this compound is investigated as a biochemical probe. It influences enzyme activity through hydrogen bonding and hydrophobic interactions, making it valuable for studying metabolic pathways and enzyme kinetics .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited dose-dependent inhibition of E. coli growth at concentrations above 50 µM. This finding suggests its potential utility in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research indicates that this compound competitively inhibits alcohol dehydrogenase, which could lead to therapeutic applications in managing alcohol-related disorders. The inhibition mechanism involves enhanced binding affinity due to the trifluoromethyl group's electronic properties .

Data Tables

| Application Area | Description | Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Enhanced reactivity and stability in chemical reactions |

| Medicinal Chemistry | Potential therapeutic properties against pathogens | Significant antimicrobial activity against Staphylococcus aureus and E. coli |

| Biochemical Probes | Interaction with biological macromolecules | Influences enzyme activity; valuable for metabolic pathway studies |

| Enzyme Inhibition | Competitive inhibition of alcohol dehydrogenase | Effective control of enzyme activity; potential therapeutic applications |

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-pyridin-2-ylethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethanol: Similar in structure but lacks the pyridine ring.

2-Pyridinecarboxaldehyde: Contains the pyridine ring but lacks the trifluoromethyl group.

Trifluoromethylpyridine: Contains both the trifluoromethyl group and the pyridine ring but in different positions.

Uniqueness

2,2,2-Trifluoro-1-pyridin-2-ylethanol is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Activité Biologique

2,2,2-Trifluoro-1-pyridin-2-ylethanol (TFPE) is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring through an ethanol moiety. Its molecular formula is C7H6F3NO. The unique electronic properties imparted by the trifluoromethyl group enhance its reactivity and binding affinity with various biological targets, making it a subject of interest in pharmacological research.

Synthesis and Properties

TFPE can be synthesized through a reaction involving 2-pyridinecarboxaldehyde and (trifluoromethyl)trimethylsilane under mild conditions. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its penetration through biological membranes. The synthesis generally yields high purity products suitable for further biological testing.

The mechanism of action of TFPE primarily involves its interaction with specific molecular targets due to the electronic properties conferred by the trifluoromethyl group. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound has been investigated for its potential as a pharmaceutical intermediate or active ingredient, particularly in the context of antiviral and anticancer activities.

Antiviral Properties

Research has indicated that TFPE exhibits antiviral activity, particularly against HIV-1. In studies involving gp120 entry antagonists, TFPE was evaluated for its ability to inhibit viral entry. Compounds structurally related to TFPE demonstrated significant improvements in selectivity and cytotoxicity profiles compared to earlier analogues .

Anticancer Activity

TFPE has also been explored for its cytotoxic effects on cancer cell lines. Studies have shown that compounds with similar structural features often exhibit varying degrees of cytotoxicity against different cancer types. For instance, pyridine derivatives have been reported to selectively target cancer cells while sparing healthy cells, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activities of TFPE

Case Studies

- Antiviral Activity Against HIV-1 : In a preclinical study, TFPE analogues were synthesized and tested for their ability to inhibit HIV-1 entry. One analogue showed a half-maximal inhibitory concentration (IC50) of 89 nM, demonstrating significant antiviral potential while maintaining low cytotoxicity levels .

- Cytotoxic Effects on Cancer Cell Lines : A study assessed the cytotoxic properties of TFPE on various cancer cell lines, including MCF-7 and NIH-3T3. The results indicated that TFPE exhibited selective toxicity towards cancer cells, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVJLWLTQVSWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548220 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107040-75-5 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.